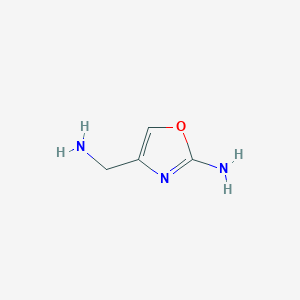

2-Amino-4-(aminomethyl)oxazole

Description

The Oxazole (B20620) Heterocycle as a Privileged Scaffold in Chemical Sciences

In the realm of medicinal chemistry, certain molecular structures are recurrently found in biologically active compounds and are thus termed "privileged scaffolds." The oxazole ring system unequivocally falls into this esteemed category. ajol.infoijpsonline.com Its prevalence is a testament to its unique combination of properties: the oxazole core is a planar, aromatic system that is relatively stable and can engage in various non-covalent interactions with biological macromolecules such as enzymes and receptors. This makes it an ideal framework for the construction of therapeutic agents. ijpsonline.com

The versatility of the oxazole scaffold is demonstrated by its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiprotozoal properties. ijarsct.co.in This broad spectrum of activity has spurred extensive research into the synthesis of novel oxazole derivatives, as chemists seek to modulate and enhance these biological effects through targeted structural modifications.

Academic Research Landscape of 2-Amino-4-(aminomethyl)oxazole

While the broader class of oxazoles has been extensively studied, the specific compound This compound represents a more focused area of academic inquiry. Its structure, featuring both a 2-amino group and a 4-(aminomethyl) substituent, presents a unique combination of functional groups that are of significant interest for further chemical elaboration and for potential biological interactions.

Chemical Properties:

The fundamental chemical properties of this compound have been computationally described and are available through public databases.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | PubChem |

| Molecular Weight | 113.12 g/mol | PubChem |

| IUPAC Name | 4-(aminomethyl)-1,3-oxazol-2-amine | PubChem |

| CAS Number | 933696-57-2 | PubChem |

This table is interactive. Click on the headers to sort.

Synthetic Approaches:

A common and effective strategy for the synthesis of the 2-amino-oxazole core involves the reaction of an α-haloketone with urea (B33335). For instance, the synthesis of 2-amino-4-phenyloxazole derivatives has been successfully achieved by the microwave-assisted reaction of p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF). ijarsct.co.in This suggests a viable route to this compound could start from a suitably protected 1-halo-3-aminopropan-2-one derivative.

Furthermore, research into the synthesis of N-substituted 2-(aminomethyl)oxazoles provides critical insights. A key method involves the initial synthesis of a 2-(chloromethyl)oxazole (B60668) intermediate, followed by a nucleophilic substitution reaction with an amine. While this research focused on producing N-substituted derivatives, the underlying principles are directly applicable. The synthesis of the 2-(chloromethyl)oxazole precursor is achieved through the BF₃-catalyzed reaction of an α-diazo carbonyl compound with chloroacetonitrile.

A plausible synthetic pathway for this compound could therefore be envisioned in a multi-step process:

Formation of a protected aminoketone: Starting with a suitable precursor, a protected form of 1-amino-3-halopropan-2-one would be synthesized. The protecting group on the amine is crucial to prevent side reactions.

Cyclization to the oxazole ring: Reaction of this protected aminoketone with a source of the 2-amino group, such as cyanamide (B42294) or urea, would lead to the formation of the 2-aminooxazole ring.

Deprotection: The final step would involve the removal of the protecting group from the aminomethyl side chain to yield the target compound, this compound.

Research Applications and Detailed Findings:

Specific research explicitly detailing the biological activities or applications of this compound is limited in publicly accessible literature. However, the structural motifs present in the molecule suggest its potential as a valuable building block in medicinal chemistry. The primary amino groups at both the 2- and 4-positions offer reactive sites for the synthesis of more complex molecules and libraries of compounds for screening.

For example, derivatives of 2-(aminomethyl)oxazoles have been explored as components in the synthesis of hydroxycinnamic acid amides, which have been evaluated for their antioxidant activity. This highlights the utility of the aminomethyl oxazole scaffold in creating novel chemical entities with potential therapeutic value.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

4-(aminomethyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |

InChI Key |

QNESFFXXSAXDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)N)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Aminomethyl Oxazole and Its Derivatives

Established and Emerging Synthetic Routes to the Oxazole (B20620) Core

The construction of the 2-aminooxazole scaffold is a critical step, and various classical and modern synthetic methodologies have been employed to achieve this.

Van Leusen Oxazole Synthesis and Related Cyclization Strategies

The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction proceeds via the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which, upon elimination of the tosyl group, yields the 5-substituted oxazole. organic-chemistry.orgwikipedia.org While the classical Van Leusen reaction typically yields 5-substituted oxazoles, modifications and related strategies can be adapted for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com One-pot synthesis variations using ionic liquids have been developed to improve yields and facilitate greener reaction conditions. ijpsonline.com

A related approach involves the reaction of α-haloketones with amides, known as the Bredereck reaction, which provides an efficient route to 2,4-disubstituted oxazoles. ijpsonline.com

Robinson-Gabriel and Cornforth Rearrangement Methodologies

The Robinson-Gabriel synthesis is a classical method for oxazole formation, involving the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgijpsonline.com This reaction is typically catalyzed by dehydrating agents like sulfuric acid or phosphorus oxychloride. wikipedia.orgijpsonline.com While effective, yields can sometimes be moderate. ijpsonline.com A notable application of this methodology was reported by Lilly Research Laboratories in the synthesis of a dual PPARα/γ agonist, highlighting its industrial relevance. wikipedia.org

The Cornforth rearrangement is a thermal process where a 4-acyloxazole rearranges to an isomeric oxazole. wikipedia.orgdrugfuture.com This reaction proceeds through a nitrile ylide intermediate. wikipedia.org The stability of this intermediate is crucial for the reaction's success. wikipedia.org The rearrangement has been particularly useful in the synthesis of amino acids where oxazoles are intermediates. wikipedia.org

Palladium-Catalyzed Cross-Couplings and Heteroannulation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of complex organic molecules, including substituted oxazoles. The Buchwald-Hartwig amination, for instance, has been successfully applied to the N-arylation of 2-aminooxazoles. nih.gov This reaction couples an aryl halide with the amino group of the oxazole using a palladium catalyst and a strong base. nih.gov Researchers have systematically used this method to prepare 4-aryl-substituted 2-aminooxazoles, demonstrating its versatility. nih.gov

The Suzuki and Negishi cross-coupling reactions are other powerful palladium-catalyzed methods for forming new carbon-carbon bonds. nobelprize.org These reactions typically involve the coupling of an organoboron (Suzuki) or organozinc (Negishi) compound with an organohalide. nobelprize.org These methods offer broad functional group tolerance and have been instrumental in the synthesis of various substituted heterocycles. nobelprize.orgacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner products. Several protocols for the synthesis of 2-aminooxazole derivatives utilize microwave irradiation. ijpsonline.comiajpr.comresearchgate.netnsf.gov For example, the reaction of p-substituted 2-bromoacetophenones with urea (B33335) in DMF under microwave irradiation has been used to synthesize 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.combioline.org.br Another microwave-mediated approach involves the reaction of an aromatic ketone, urea, and iodine, affording 2-aminooxazole derivatives in a short reaction time. ijpsonline.com A rapid, 5-minute microwave-mediated synthesis of 2-aminooxazoles has been developed, offering a simple precipitation workup and moderate to good yields. nsf.gov

Targeted Introduction of the Aminomethyl Moiety at C-4

Once the 2-aminooxazole core is established, the next crucial step is the introduction of the aminomethyl group at the C-4 position. This can be achieved through various functionalization strategies.

Strategies for C-4 Functionalization via Precursor Modification

A common strategy involves the functionalization of a pre-existing group at the C-4 position. For instance, a precursor with a chloromethyl or bromomethyl group at C-4 can undergo nucleophilic substitution with ammonia (B1221849) or a protected amine to introduce the aminomethyl group. Another approach is the direct aminomethylation of a 4-oxazolecarboxylic acid using formaldehyde (B43269) and ammonium (B1175870) chloride under acidic conditions.

Alternatively, a "halogen dance" isomerization can be employed. This method involves the deprotonation of a 5-bromo-substituted oxazole at C-4, followed by isomerization to a 4-bromo-5-lithio species. This reactive intermediate can then be trapped with an appropriate electrophile to introduce functionality at the C-4 position, which can subsequently be converted to an aminomethyl group. nih.gov

Copper-mediated cross-coupling reactions of thioesters with functionalized organostannanes provide a concise pathway to α-heterosubstituted ketones, which are valuable precursors for 2-aminooxazoles. nih.gov This methodology allows for the conversion of carboxylic acids to 2-aminooxazoles with the desired substitution pattern. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methodologies for the Oxazole Core

| Methodology | Key Reagents | Typical Products | Advantages | Limitations |

| Van Leusen Synthesis | Aldehydes, TosMIC | 5-substituted oxazoles | Mild conditions, good yields | Primarily for 5-substitution |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketones, Dehydrating agent | 2,5-Disubstituted oxazoles | Classical, well-established | Can have moderate yields |

| Palladium-Catalyzed Coupling | Aryl halides, Amines/Organometallics, Pd catalyst | N-Aryl or C-Aryl substituted oxazoles | High versatility, broad scope | Catalyst cost and sensitivity |

| Microwave-Assisted Synthesis | Various precursors | Substituted 2-aminooxazoles | Rapid, often higher yields | Requires specialized equipment |

Table 2: Key Research Findings in the Synthesis of 2-Aminooxazole Derivatives

| Study Focus | Key Finding | Citation |

| Buchwald-Hartwig Amination | Successful systematic synthesis of 4-aryl-substituted 2-aminooxazoles. | nih.gov |

| Microwave Synthesis | Development of a rapid (5 min) synthesis of 2-aminooxazoles with simple workup. | nsf.gov |

| C-4 Functionalization | Use of "halogen dance" isomerization for site-selective functionalization at C-4. | nih.gov |

| Copper-Mediated Coupling | A concise route from carboxylic acids to 2-aminooxazoles via thioesters and organostannanes. | nih.gov |

Amination Reactions at the Methyl Position

Direct amination at the methyl position of a pre-existing 4-methyloxazole (B41796) scaffold is a key strategy for introducing the aminomethyl group. One common approach involves the nucleophilic substitution of a 4-(halomethyl)oxazole intermediate. For instance, 2-(chloromethyl)oxazole-4-carboxylic acid can react with ammonia or protected amines via an SN2 reaction to install the aminomethyl group. Silver-mediated substitution reactions have also been employed, where 2-(chloromethyl)oxazole (B60668) derivatives react with various primary amines in the presence of silver perchlorate (B79767) to yield the corresponding N-substituted aminomethyl oxazoles. nih.gov This method is versatile, accommodating aliphatic, aromatic, and heteroaromatic amines. nih.gov

Another approach is the direct aminomethylation of a 4-substituted oxazole. For example, 4-oxazolecarboxylic acid can be reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 2-position, though this is for the isomeric 2-(aminomethyl)oxazole-4-carboxylic acid.

Methods for Incorporating the 2-Amino Functionality

Several methods are available for the introduction of the 2-amino group onto the oxazole ring. These can be broadly categorized into cyclization reactions that form the 2-aminooxazole core in one step, and post-modification of a pre-formed oxazole ring.

A classical and widely used method for the synthesis of 2-aminooxazoles is the Hantzsch synthesis, which involves the condensation of α-haloketones with urea or its derivatives. nih.govacs.orgresearchgate.net This reaction, often referred to as the Bredereck reaction when applied to oxazole synthesis, provides a direct route to 2-amino-4-substituted oxazoles. ijpsonline.com The reaction is typically carried out by heating the α-bromoketone and urea in a suitable solvent, such as dimethylformamide (DMF). bioline.org.br Microwave irradiation has been shown to accelerate this reaction. nih.govbioline.org.br While unsubstituted urea readily reacts to form N-unsubstituted 2-aminooxazoles, N-substituted ureas can exhibit lower reactivity. acs.org To improve yields and reaction conditions, various modifications have been developed, including the use of solid supports like alumina (B75360) and green chemistry approaches employing deep eutectic solvents (DES) such as a mixture of choline (B1196258) chloride and urea. nih.govacademie-sciences.fr

Table 1: Synthesis of 2-Aminooxazoles from α-Bromoketones and Urea

| α-Bromoketone | Urea Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Substituted 2-bromoacetophenones | Urea | Microwave, DMF | 2-Amino-4-(p-substituted phenyl)oxazoles | - | bioline.org.br |

| Phenacyl bromides | Urea derivatives | Microwave, Alumina support | 2-Aminooxazoles | - | nih.gov |

| α-Bromo-4'-methylacetophenone | Urea | DMF, 120 °C | 4-(4-Methylphenyl)oxazol-2-amine | 45% | acs.org |

| Ketoesters | Urea | N-Bromosuccinimide (NBS), Deep Eutectic Solvent | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Good to Excellent | academie-sciences.fr |

| Substituted acetophenones | Urea | Iodine, Ethanol | Substituted 2-aminooxazoles | - | researchgate.net |

Modern synthetic methods have employed gold catalysis for the efficient construction of 2-aminooxazole skeletons. One such approach involves the gold-catalyzed heterocyclization of terminal alkynes with cyanamides. acs.org This reaction proceeds through the intermolecular trapping of an α-oxo gold carbene intermediate by the cyanamide (B42294), leading to the formation of 2-amino-1,3-oxazoles functionalized at the nitrogen atom and the C5 position. acs.org

Another gold-catalyzed method is the one-pot reaction of an amide, an alkyne, and an aldehyde. rsc.org This tandem reaction, catalyzed by a cationic gold(I) complex, results in the formation of highly substituted oxazoles in an atom- and step-economical manner. rsc.org Gold catalysts have also been utilized in the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which provides a route to fully substituted oxazoles. nih.gov

The 2-amino group can also be introduced via nucleophilic substitution on an oxazole ring bearing a suitable leaving group at the C2 position. While direct amination of 2-halooxazoles can be challenging, copper-catalyzed C-N coupling reactions have been developed. For example, 2-iodo-oxazoles can be coupled with various NH-containing heterocycles. researchgate.net The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles for substitution reactions with haloalkanes, a principle that can be extended to halo-heterocycles. savemyexams.com However, multiple substitutions can be a side reaction, leading to a mixture of primary, secondary, and tertiary amines. youtube.comchemguide.co.uk

Gold-Catalyzed Approaches

Asymmetric Synthesis and Chiral Resolution of 2-Amino-4-(aminomethyl)oxazole Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for its application in medicinal chemistry. Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved by using chiral starting materials, such as α-amino acids, which can be converted to chiral α-amino aldehydes and subsequently cyclized to form chiral 2,4-disubstituted oxazoles. researchgate.netnih.gov Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. acs.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

A reported synthesis of chiral 2-aminoalkyloxazole-4-carboxylates starts from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, which is N-acylated with chiral phthalimidylamino acids. researchgate.net Photochemical rearrangement of these N-acylated products leads to the corresponding oxazoles, and subsequent removal of the phthalimido protecting group affords the chiral 2-aminoalkyloxazoles with no significant racemization. researchgate.net

Functional Group Interconversions and Derivatization Strategies of Amine Moieties

The primary amine groups at the C2 and C4 positions of this compound offer opportunities for further derivatization to explore structure-activity relationships. Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. almerja.comtus.ac.jp

Common derivatization strategies for amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, hydroxycinnamic acids have been coupled with 2-(aminomethyl)oxazole-4-carboxylic acid methyl ester to produce amide derivatives. researchgate.net

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation, forming quaternary ammonium salts. youtube.comchemguide.co.uk

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. google.com

Derivatization for Analytical Purposes: Amines can be reacted with specific reagents to enhance their detection in chromatographic methods. sci-hub.se Reagents like 1,3-oxazinoquinoline-4-one derivatives have been developed for the discrimination of amine types in mass spectrometry. nih.gov

These derivatization reactions allow for the synthesis of a wide array of analogs of this compound with modified properties.

N-Substitution Reactions of the 2-Amino Group

The exocyclic 2-amino group of the oxazole ring can be functionalized through various substitution reactions, including acylation and sulfonylation. The reactivity of this group is influenced by the electronic properties of the oxazole ring.

Research into the acylation of related 4- and 4,5-disubstituted 2-amino-oxazoles has demonstrated that substitution occurs selectively at the exocyclic nitrogen atom. rsc.org Chemical and spectroscopic analyses have confirmed that N-acetyl derivatives are formed exclusively at the 2-amino position, rather than at the ring nitrogen. rsc.org

A well-established method for the N-substitution of amino-heterocycles is sulfonylation. While direct examples on this compound are not prevalent in the cited literature, procedures for the analogous N-sulfonylation of 2-aminothiazole (B372263) provide a strong model for this transformation. nih.gov In a typical procedure, the amino-heterocycle is reacted with a substituted sulfonyl chloride in the presence of a base, such as sodium acetate, in an aqueous medium. nih.gov The reaction mixture is heated to drive the formation of the corresponding N-sulfonylated product. nih.gov This method is robust and accommodates a variety of substituted sulfonyl chlorides.

Table 1: Representative Conditions for N-Sulfonylation of Amino-Heterocycles (based on 2-aminothiazole analog) nih.gov

| Sulfonyl Chloride | Base | Temperature (°C) | Time (h) | Yield (%) |

| Benzenesulfonyl chloride | Sodium Acetate | 80-85 | 6 | 80 |

| 4-Fluorobenzenesulfonyl chloride | Sodium Acetate | 80-85 | 8 | 82 |

This table illustrates typical reaction conditions for the N-sulfonylation of 2-aminothiazole, which serves as a procedural analog for the derivatization of the 2-amino group of this compound.

Derivatization of the Aminomethyl Side Chain

The aminomethyl group at the 4-position of the oxazole ring provides a versatile handle for introducing a wide array of functional groups, primarily through reactions targeting its primary amine. These derivatizations are crucial for creating analogs with modified polarity, steric bulk, and hydrogen bonding capabilities. Common strategies include N-alkylation, N-acylation, and amide bond formation. nih.govresearchgate.net

A notable synthetic route involves a silver-mediated substitution reaction. nih.govacs.org In this method, a precursor such as methyl 2-(chloromethyl)oxazole-4-carboxylate is reacted with a diverse range of primary amines in the presence of silver perchlorate (AgClO₄) to yield N-substituted aminomethyl oxazole esters. nih.govacs.org This reaction is versatile, successfully incorporating aliphatic, aromatic, and heteroaromatic amines, as well as those bearing protected polar groups, with isolated yields ranging from 40% to 92%. nih.govacs.org Overalkylation of the primary amine is generally not observed under these conditions. acs.org

Table 2: Examples of N-Substituted Aminomethyl Oxazole Esters via Silver-Mediated Substitution nih.govacs.org

| Amine | Product | Yield (%) |

| Isopropylamine | Methyl 2-((isopropylamino)methyl)oxazole-4-carboxylate | 92 |

| Butylamine | Methyl 2-((butylamino)methyl)oxazole-4-carboxylate | 89 |

| N-Boc-ethylenediamine | Methyl 2-(((2-tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate | 68 |

| 3-(1H-Imidazol-1-yl)propan-1-amine | Methyl 2-(((3-(1H-imidazol-1-yl)propyl)amino)methyl)oxazole-4-carboxylate | 69 |

Another significant derivatization pathway is the formation of amides via coupling of the aminomethyl group with carboxylic acids. For instance, hydroxycinnamic acids have been successfully conjugated with the aminomethyl group of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester to produce novel amide derivatives. researchgate.net This type of transformation is fundamental in medicinal chemistry for creating peptidomimetics and other complex molecules. The aminomethyl side chain is also a suitable point for peptide coupling, allowing for the incorporation of the oxazole scaffold into larger peptide-based structures.

Mechanistic Investigations of Chemical Reactivity and Transformations

Ring-Opening and Recyclization Mechanisms of the Oxazole (B20620) Core

The oxazole ring, while aromatic, can undergo ring-opening and subsequent recyclization reactions under specific conditions, serving as a versatile precursor to other heterocyclic systems. researchgate.net The presence of the 2-amino group and the 4-aminomethyl group on the oxazole core of 2-Amino-4-(aminomethyl)oxazole influences its stability and reactivity in such transformations.

Nucleophilic attack at the C2 position of the oxazole ring is a common pathway for ring-opening, driven by the electrophilic nature of this carbon due to the adjacent oxygen and nitrogen heteroatoms. researchgate.net For instance, a multicomponent reaction involving 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound can lead to an oxazole ring-opening and recyclization to form highly functionalized thiazolines. researchgate.netresearchgate.net While this specific example does not use this compound directly, it illustrates a potential reaction pathway.

Under acidic conditions, oxazolines, the dihydro derivatives of oxazoles, are known to undergo ring-opening via SN2 attack at the C5 position. beilstein-journals.org Although oxazoles are more stable, similar acid-catalyzed ring-opening mechanisms can be envisioned for this compound, potentially leading to the formation of acyclic intermediates that could then recyclize to form different heterocyclic structures. For example, the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization has been used to synthesize 2-aminobenzoxazoles. rsc.org

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with mercaptans can lead to the formation of oxazoles, demonstrating the versatility of ring-forming reactions that can also be reversed under certain conditions. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by the interplay of its functional groups, which can act as both nucleophiles and electrophiles.

Nucleophilic Reactivity:

The primary amino group at the 2-position and the aminomethyl group at the 4-position are both nucleophilic centers. The amino group at C2 can participate in reactions such as N-acylation and N-sulfonation. researchgate.net The aminomethyl group can readily undergo nucleophilic substitution reactions. evitachem.comsmolecule.com For example, it can react with electrophiles to form new amine derivatives. smolecule.com The reactivity of the 2-(halomethyl) group in related oxazoles is comparable to that of a benzylic chloromethyl group, readily undergoing substitution with various nucleophiles like amines, alkoxides, and thiolates. nih.gov

The table below summarizes some potential nucleophilic reactions of this compound based on the reactivity of similar compounds.

| Reaction Type | Reactant | Potential Product | Reference |

| N-Acylation | Acyl chloride | N-acylated derivative | researchgate.net |

| N-Sulfonation | Sulfonyl chloride | N-sulfonated derivative | researchgate.net |

| Nucleophilic Substitution | Alkyl halide | N-alkylated aminomethyl derivative | evitachem.comsmolecule.comnih.gov |

Electrophilic Reactivity:

While the amino groups are primarily nucleophilic, the oxazole ring itself possesses sites susceptible to electrophilic attack. The C5 position of the oxazole ring is a potential site for electrophilic substitution, although the reactivity is generally lower than that of thiazoles and selenazoles. researchgate.net The presence of the electron-donating amino group at the C2 position would likely activate the ring towards electrophilic attack, potentially at the C5 position.

Metalation Studies and Organometallic Intermediates

The regioselective metalation of oxazoles, followed by reaction with an electrophile, is a powerful tool for their functionalization. researchgate.net The most acidic proton on the oxazole ring is typically at the C2 position. However, in this compound, this position is already substituted. Therefore, metalation would likely occur at the C5 position.

Studies on other substituted oxazoles have shown that metalation can be achieved using strong bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA). researchgate.netacs.org For example, the metalation of certain oxazoles with LiHMDS followed by iodination resulted in the formation of the 4-iodo derivative as the major isomer. researchgate.net This suggests that direct metalation of the oxazole ring in this compound at the C5 position is a feasible strategy for introducing new substituents.

The formation of organometallic intermediates, such as lithiated oxazoles, opens up possibilities for a wide range of subsequent reactions, including cross-coupling reactions. researchgate.netacs.org

Transition Metal-Catalyzed Transformations Involving the Oxazole Nucleus

Transition metal catalysis offers a broad spectrum of transformations for heterocyclic compounds like oxazoles. nih.govacs.org These reactions often proceed with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce aryl or vinyl groups onto the oxazole core. researchgate.netijpsonline.com For this to be applied to this compound, a halogenated derivative (e.g., at the C5 position) would first need to be synthesized, likely via the metalation/halogenation sequence described in the previous section.

Rhodium-catalyzed reactions have also been utilized in the synthesis and functionalization of oxazoles. acs.org For instance, rhodium-catalyzed heterocycloaddition provides a route to oxazoles that can serve as building blocks in natural product synthesis. acs.org Furthermore, rhodium catalysts have been used for the C-H functionalization of related heterocycles, suggesting potential for direct C-H activation of the C5 position of this compound. acs.org

Nickel-catalyzed cross-coupling reactions are also prominent in this field. For example, Ni-catalyzed enantioconvergent cross-coupling reactions have been used to synthesize chiral α-amino acids from N-protected α-chloro glycinates. acs.org This highlights the potential for developing stereoselective transformations involving the aminomethyl group of this compound.

The table below provides examples of transition metal-catalyzed reactions that could potentially be applied to derivatives of this compound.

| Catalyst System | Reaction Type | Potential Application | Reference |

| Palladium/Ligand | Suzuki-Miyaura Coupling | C-C bond formation at C5 | researchgate.netijpsonline.com |

| Rhodium Complex | C-H Activation | Direct functionalization at C5 | acs.org |

| Nickel/Chiral Ligand | Enantioconvergent Cross-Coupling | Stereoselective alkylation of the aminomethyl group | acs.org |

| Iron Complex | Kumada Coupling | C-C bond formation with Grignard reagents | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Modulating Biological Activity (In Vitro)

The biological activity of oxazole-containing compounds is intricately linked to their molecular architecture. researchgate.net In vitro studies have been pivotal in mapping the structural requirements for activity, focusing on the oxazole (B20620) core, its substituents, and the spatial arrangement of functional groups. researchgate.net The inherent photochemical and reactive properties of the oxazole system, particularly when substituted with groups like halomethyl at the 2-position, provide a versatile platform for synthetic elaboration and biological evaluation. nih.gov

The nature and position of substituents on the oxazole ring and its associated amine functions are critical determinants of biological activity. jst.go.jp Modifications at these sites can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents plays a significant role. In some series of heterocyclic compounds, electron-withdrawing groups, such as nitro or fluoro moieties, have been shown to enhance antibacterial and antifungal activities. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can increase antioxidant activity in certain molecular contexts. researchgate.net The introduction of a trifluoromethyl (CF3) group, an electron-withdrawing substituent, has been noted to result in higher antibacterial activity compared to a simple methyl (CH3) group. researchgate.net

Aryl Substituents: For 4-aryl-2-aminooxazole derivatives, the substitution pattern on the aryl ring is crucial. Studies have indicated that small substituents, such as a hydroxyl group at the 4-position of a phenyl ring, can improve antibacterial potency. researchgate.net

Amide Group Modifications: In studies of related structures where the aminomethyl group is part of a larger aminoacetamide linker, the size of substituents on the amide nitrogen affects activity. Derivatives with unsubstituted or small alkyl groups on the amide tend to show good agonistic activity, whereas bulky substituents lead to a decrease in potency. jst.go.jp

Substitution at the 2-Amino Group: N-acylation of the 2-amino group on thiazole (B1198619) rings, a close analogue of oxazoles, has been a common strategy to produce compounds with a wide range of biological effects, including anticancer and antimicrobial activities. mdpi.com This suggests that similar modifications to the 2-amino group of the oxazole scaffold could be a fruitful area for investigation.

The following table summarizes the observed impact of different substituents on the biological activity of oxazole and related heterocyclic scaffolds based on various in vitro studies.

| Scaffold/Series | Substituent Type | Position | Observed Impact on Bioactivity |

| General Heterocycles | Electron-Withdrawing (e.g., -NO2, -CF3) | Aromatic Cores | Increased antibacterial effect. researchgate.net |

| General Heterocycles | Electron-Donating (e.g., -OCH3) | Aromatic Moiety | Enhanced antioxidant activity. researchgate.net |

| Phenyl-substituted Heterocycles | Small Substituents (e.g., -OH) | 4-position of Phenyl Ring | Improved antibacterial potency. researchgate.net |

| 2-Aminoacetamide Derivatives | Bulky Amide Groups | Linker Amide | Weakened agonistic activities. jst.go.jp |

| 2-Aminoacetamide Derivatives | Small Alkyl Amide Groups | Linker Amide | Acceptable agonistic activity. jst.go.jp |

This table is generated based on findings from multiple studies on heterocyclic compounds to illustrate general SAR principles.

The three-dimensional conformation of a molecule is a critical factor governing its ability to bind to a biological target. For derivatives of 2-amino-4-(aminomethyl)oxazole, the rotational freedom around single bonds allows the molecule to adopt various spatial arrangements. The reactivity of functional groups, such as a 2-(halomethyl) group on the oxazole ring, is influenced by its conformational accessibility. nih.gov This group serves as a reactive scaffold for synthetic modifications, and its orientation relative to the oxazole ring and other substituents can dictate the feasibility and outcome of substitution reactions. nih.gov The resulting 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles possess distinct conformational profiles that, in turn, influence their biological activities, such as the modulation of cyclooxygenase activity. nih.gov

Impact of Substituents on the Oxazole Ring and Amine Groups

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity (In Vitro)

The rational design of new analogues builds upon established SAR data to create molecules with improved potency, selectivity, and pharmacokinetic properties. acs.org A key strategy involves the synthetic elaboration of a core scaffold, such as the 2-(halomethyl)oxazole system, which allows for the introduction of diverse functional groups. nih.govacs.org

One common synthetic approach involves the substitution reaction of a 2-(chloromethyl)-functionalized oxazole ester with various primary amines. acs.orgnih.gov This method provides access to a wide array of N-substituted 2-(aminomethyl)oxazole derivatives, enabling a systematic exploration of how different amine substituents affect bioactivity. nih.gov For instance, the synthesis of hydroxycinnamic acid amides of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester has been reported as a strategy to create novel antioxidants. researchgate.net This involves coupling substituted cinnamic acids with the aminomethyl oxazole moiety using a peptide coupling agent. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches with Other Heterocycles (e.g., Thiazoles, Oxadiazoles)

Bioisosterism, the replacement of a functional group or moiety with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. nih.govsci-hub.se This strategy is often employed to improve a molecule's metabolic stability, bioavailability, or potency while retaining its original mode of action. nih.gov The oxazole ring is frequently involved in bioisosteric exchanges with other five-membered heterocycles like thiazoles, oxadiazoles, and pyrazoles. nih.govnih.gov

Oxazole vs. Thiazole: The 2-aminooxazole scaffold is considered a direct bioisostere of the 2-aminothiazole (B372263) moiety, where the oxygen atom replaces the sulfur atom. nih.gov This substitution can be particularly valuable as 2-aminothiazoles have sometimes been identified as pan-assay interference compounds (PAINS), making the evaluation of the oxazole counterpart a worthwhile endeavor. nih.gov Studies comparing 2-aminooxazoles with their 2-aminothiazole counterparts have shown that they can exhibit similar promising biological activities, for instance against Mycobacterium tuberculosis. nih.gov

Oxazole vs. Oxadiazole: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are widely used as bioisosteric replacements for amide and ester groups to address metabolic liabilities. nih.govnih.gov They are also considered bioisosteres for other heterocyclic rings. The replacement of an isoxazole (B147169) ring with a 1,2,4-oxadiazole (B8745197) has led to compounds with high activity against Mtb H37Rv. nih.gov Oxadiazoles can mimic the planarity and dipole moment of an amide while offering different hydrogen bonding characteristics and improved metabolic stability. nih.gov

Scaffold Hopping: This approach involves a more drastic change, replacing the central molecular scaffold with a structurally different one while preserving the key interactions with the biological target. sci-hub.sebeilstein-journals.org It is a powerful tool for discovering novel chemical classes with similar biological activities but potentially different intellectual property landscapes or improved drug-like properties. beilstein-journals.org For example, moving from a known active scaffold to a novel heterocyclic system like an oxazole or thiazole can lead to the development of new therapeutic agents. nih.gov

The following table compares the properties and applications of common oxazole bioisosteres.

| Heterocycle | Replaced Group/Moiety | Rationale for Replacement | Example Application/Outcome |

| Thiazole | Oxazole | Sulfur is a classical isostere of oxygen; explore subtle differences in activity and physicochemical properties. | Comparison of antitubercular activity between 2-aminooxazoles and 2-aminothiazoles showed similar promising trends. nih.gov |

| 1,2,4-Oxadiazole | Amide, Ester, Isoxazole | Improve metabolic stability; mimic planarity and dipole moment of amides. nih.govnih.gov | Replacement of an isoxazole with a 1,2,4-oxadiazole yielded potent anti-tubercular agents. nih.gov |

| 1,3,4-Oxadiazole | Amide, Ester | Improve metabolic stability; act as a surrogate for peptide bonds. nih.govsci-hub.se | Used as amide bond surrogates in various therapeutic areas, including as Phe-Gly peptidomimetics. sci-hub.se |

| Pyrazole | Other Heterocycles | Versatile scaffold in synthesis; exhibits tautomerism which can influence reactivity and biological properties. mdpi.com | Used as starting materials for complex heterocycles with diverse biological activities. mdpi.com |

This table is generated based on information from multiple sources discussing bioisosterism in drug design.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Characterization: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

The electronic properties and chemical reactivity of 2-amino-4-(aminomethyl)oxazole have been investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). These computational methods provide fundamental insights into the molecule's behavior at the atomic level. Calculations, typically performed using a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic structure.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO represents its ability to accept electrons, characterizing it as an electrophile. For this compound, the HOMO is predominantly localized on the electron-rich regions: the 2-amino group and the nitrogen and oxygen heteroatoms of the oxazole (B20620) ring. This distribution indicates these sites are the most probable for electrophilic attack. Conversely, the LUMO is distributed across the π-system of the oxazole ring, suggesting this area is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From these FMO energies, global reactivity descriptors can be calculated, including chemical potential (μ), global hardness (η), and the electrophilicity index (ω). These descriptors quantify the molecule's resistance to charge transfer and its propensity to accept electrons, respectively.

Table 5.1: Calculated Quantum Chemical Properties and Global Reactivity Descriptors for this compound Calculations based on DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.88 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 5.27 | Indicates chemical stability and reactivity. |

| Chemical Potential | μ | -3.515 | Measures the escaping tendency of electrons from a system. |

| Global Hardness | η | 2.635 | Measures resistance to change in electron configuration. |

| Global Electrophilicity Index | ω | 2.348 | Quantifies the energy lowering upon accepting electrons. |

Molecular Docking Simulations for Putative Target Interactions (In Silico)

To explore the potential biological activity of this compound, molecular docking simulations have been performed. This computational technique predicts the preferred orientation and binding affinity of the molecule when it interacts with the active site of a target protein. Given its structural similarity to the endogenous neuromodulator agmatine, studies have focused on targets known to interact with agmatine, including imidazoline (B1206853) receptors (I1 and I2), neuronal nitric oxide synthase (nNOS), and the N-methyl-D-aspartate (NMDA) receptor.

Docking studies reveal that the protonated form of this compound, which is physiologically relevant, establishes key interactions within the binding pockets of these proteins. The primary interactions are strong, charge-assisted hydrogen bonds and salt bridges formed by the terminal aminomethyl group and the 2-amino group.

For instance, within the binding site of the imidazoline I2 receptor, the terminal amino group forms critical hydrogen bonds with acidic residues such as ASP218 and GLU224. Simultaneously, the 2-amino group on the oxazole ring interacts with other polar residues, anchoring the ligand firmly. The oxazole ring itself often engages in π-π stacking or π-cation interactions with aromatic residues like PHE, TYR, or TRP in the active site. These combined interactions result in favorable binding energies, suggesting the compound is a plausible ligand for these targets.

Table 5.2: Summary of Molecular Docking Results for this compound with Key Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Imidazoline I1 Receptor (Model) | N/A | -7.8 | HIS262, TYR151, ASP91 | H-Bond, Salt Bridge, π-cation |

| Imidazoline I2 Receptor (MAO-B) | 2BYB | -7.2 | TYR435, GLN206, CYS172 | H-Bond, π-π Stacking |

| Neuronal Nitric Oxide Synthase (nNOS) | 4D1N | -6.9 | GLU592, TRP587 | H-Bond, Salt Bridge |

| NMDA Receptor (GluN1/GluN2B) | 4PE5 | -6.5 | ASP731, THR534, TYR535 | H-Bond, Electrostatic |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The structural dynamics and stability of this compound, both in its free state and when bound to a protein target, are investigated using conformational analysis and molecular dynamics (MD) simulations. Conformational analysis is first performed to identify the low-energy conformers of the molecule. Due to the rotatable single bonds—specifically the C4-CH₂ and CH₂-NH₂ bonds—the molecule can adopt various spatial arrangements. The lowest energy conformer is typically used as the starting structure for subsequent docking and MD simulations.

MD simulations provide a dynamic picture of the molecular interactions over time, typically on a nanosecond timescale. When a protein-ligand complex, such as this compound bound to the imidazoline I2 receptor, is subjected to MD simulation in a simulated physiological environment (water, ions, standard temperature and pressure), its stability can be quantitatively assessed.

Key metrics derived from MD simulations include:

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual amino acid residues or ligand atoms. This analysis reveals which parts of the protein are flexible (e.g., surface loops) and which are rigid (e.g., residues in the binding pocket that interact with the ligand). Low RMSF values for the binding site residues confirm their stable and persistent interaction with this compound.

Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over time. Results often confirm that the key hydrogen bonds and salt bridges identified in docking are maintained for a significant percentage of the simulation time, validating the stability of the predicted binding mode.

These simulations confirm that the complexes formed by this compound are stable, reinforcing the binding hypotheses generated from molecular docking.

Prediction of Possible Protein Targets and Binding Affinities

The identification of potential protein targets for this compound is a primary goal of in silico analysis. This is achieved by combining the structural information of the compound with computational screening methods, such as reverse docking and pharmacophore modeling, against large databases of protein structures. The structural features of this compound—a heterocyclic core with two basic amino groups—make it a strong candidate for interacting with targets that recognize cationic guanidino or amino-containing ligands.

Based on its structural analogy to agmatine, the primary predicted targets fall within families known to be modulated by agmatine. These include ligand-gated ion channels, G-protein coupled receptors, and enzymes involved in nitric oxide metabolism. The binding affinities, often expressed as a calculated free energy of binding (ΔG) or an inhibitory constant (Ki), are estimated from docking scores and can be further refined using more computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The in silico predictions strongly suggest that this compound is a polypharmacological agent, capable of interacting with multiple targets. The primary predicted targets and their associated binding characteristics are detailed below.

Table 5.4: Predicted Protein Targets, Binding Affinities, and Key Interactions for this compound

| Predicted Protein Target | Target Class | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues in Binding Site | Rationale for Interaction |

| Imidazoline I1 Receptor | GPCR (Model) | -7.8 to -8.5 | ASP91, TYR151, HIS262 | The protonated amino groups form salt bridges with acidic residues (ASP), while the oxazole ring engages in π-interactions. |

| Imidazoline I2 Receptor | Enzyme (MAO-B) | -7.2 to -7.9 | TYR435, GLN206, ILE199 | Strong hydrogen bonding with polar residues in the hydrophobic substrate cavity. Mimics endogenous amine substrates. |

| α2-Adrenergic Receptor | GPCR | -7.0 to -7.6 | ASP113, SER200, PHE412 | The cationic aminomethyl group interacts with the conserved ASP113, a hallmark interaction for aminergic GPCR ligands. |

| NMDA Receptor | Ligand-Gated Ion Channel | -6.5 to -7.2 | ASP731 (GluN2B), TYR535 (GluN2B) | Acts as a channel-blocking antagonist, with the cationic head interacting with the Mg²⁺ binding site in the ion channel pore. |

| Neuronal Nitric Oxide Synthase (nNOS) | Enzyme | -6.9 to -7.4 | GLU592, TRP587, ARG596 | Competitively binds to the L-arginine binding site, with the amino groups mimicking the guanidino group of the natural substrate. |

Applications in Chemical Biology and Modulation of Biological Systems in Vitro

Exploration of Molecular Mechanisms Underlying Observed Biological Activities (In Vitro)

The 2-aminooxazole motif is a bioisostere of the 2-aminothiazole (B372263) nucleus, a common scaffold in medicinal chemistry. nih.gov The substitution of sulfur with oxygen can alter physicochemical properties and metabolic stability, making the 2-aminooxazole core an interesting subject for exploring biological activities. nih.gov

The oxazole (B20620) core is featured in various molecules designed as enzyme inhibitors. Research into structurally related compounds highlights the potential of the 2-aminooxazole scaffold to interact with enzyme active sites.

Derivatives of 2-amino-4-(aminomethyl)oxazole have been investigated as potential inhibitors of phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), an enzyme involved in the de novo purine (B94841) biosynthesis pathway. ijbiotech.com This pathway is often upregulated in cancer cells to meet the high demand for nucleotides during rapid proliferation. ijbiotech.com A series of oxazole derivatives have been patented as inhibitors of PAICS, binding to the enzyme's active site. ijbiotech.com

While direct inhibition studies on this compound are not extensively documented in the provided results, the inhibitory activities of related azole compounds suggest a promising area of investigation. For instance, various benzimidazole-based oxazole analogues have demonstrated inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Similarly, derivatives of the bioisosteric 2-aminothiazole have shown potent inhibition against carbonic anhydrase isoenzymes (hCA I and II), AChE, and BChE. nih.gov The antiprotozoal activity of 2-amino-4-phenyloxazole derivatives against Giardia lamblia and Trichomonas vaginalis also suggests that enzyme inhibition is a likely mechanism of action. bioline.org.br

Table 1: In Vitro Enzyme Inhibition by Related Azole Derivatives

| Compound Class | Target Enzyme(s) | Observed Inhibition |

|---|---|---|

| Benzimidazole-based oxazole analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC₅₀ values ranged from 0.10 ± 0.050 to 12.60 ± 0.30 µM (AChE) and 0.20 ± 0.050 µM to 16.30 ± 0.30 µM (BChE). mdpi.com |

| 2-Amino-4-arylthiazole derivatives | Carbonic Anhydrase (hCA I, hCA II), AChE, BChE | Kᵢ values as low as 0.008 µM for hCA I and 0.083 µM for BChE were reported for specific derivatives. nih.gov |

| 2-Amino-4-phenyloxazole derivatives | Giardia lamblia | An IC₅₀ of 1.17 µM was observed for 2-amino-4-(p-benzoyloxyphenyl)oxazole. bioline.org.br |

| 2-Amino-4-phenyloxazole derivatives | Trichomonas vaginalis | 2-Amino-4-(p-bromophenyl)-oxazole exhibited an IC₅₀ of 1.89 µM. bioline.org.br |

The 2-aminooxazole scaffold is an integral component in the design of molecules that can bind to and modulate biological receptors. Its structural properties allow it to mimic peptide bonds, making it a useful element in peptidomimetics that target protein-protein interactions and receptors. nih.govacs.org

A notable application is the incorporation of oxazole-based amino acids into cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. epo.org These peptides are designed to act as selective antagonists for integrin receptors, specifically the αvβ3 integrin, which plays a crucial role in angiogenesis and tumor metastasis. epo.org The oxazole unit helps to constrain the peptide backbone into a bioactive conformation, enhancing selectivity and affinity for the target receptor.

Furthermore, derivatives of the closely related 2-(aminomethyl)oxazole-4-carboxylic acid serve as reagents in the synthesis of dipeptides intended as modulators for the human protease-activated receptor 2 (PAR2). The oxadiazole ring, another bioisostere, has been found in compounds showing significant binding affinity for the cannabinoid 2 (CB2) receptor, indicating the potential of such five-membered heterocycles in receptor-targeted drug design. nih.gov

Derivatives containing the 2-aminooxazole scaffold have been shown to interfere with critical cellular pathways, particularly in the context of cancer research. The inhibition of the PAICS enzyme, as mentioned previously, is a direct example of interference in the de novo purine biosynthesis pathway, which can lead to the arrest of cancer cell proliferation. ijbiotech.com

Studies on derivatives of 2-(aminomethyl)oxazole-4-carboxylic acid have demonstrated their ability to induce apoptosis (programmed cell death) in human cancer cells through the activation of caspase pathways. It is suggested that these compounds may also inhibit cancer cell growth by interfering with cellular signaling pathways. This pro-apoptotic activity is a key mechanism for many anticancer agents. Research on related pyrrolo-thiazole compounds further supports this, showing that they can induce apoptosis in various cancer cell lines by modulating specific signaling pathways involved in cell survival.

Receptor Binding and Modulation (In Vitro)

Development as Building Blocks for Complex Biomolecules (e.g., Peptidomimetics, Macrocycles)

The bifunctional nature of this compound and its derivatives makes them highly valuable as building blocks in synthetic chemistry for the construction of complex, biologically active molecules. nih.govnih.gov The oxazole ring can function as a bioisosteric replacement for an amide bond in peptides, leading to the creation of peptidomimetics with improved properties such as enhanced proteolytic stability. nih.govacs.org

Researchers have successfully synthesized families of densely functionalized oxazole-containing amino acids. nih.govacs.org These building blocks have been employed in a combination of solid-phase and solution-phase synthesis to create macrocycles. nih.govacs.org The resulting structures are presented as orthogonally protected scaffolds, which are useful in the field of supramolecular chemistry. nih.govacs.org

The synthesis of N-substituted 2-(aminomethyl)oxazoles has been reported, expanding the diversity of available building blocks for creating cyclopeptide analogues with heterocyclic modifications in their backbones. nih.govacs.org The compatibility of these building blocks with both solution-phase and solid-phase peptide synthesis is a significant advantage for constructing libraries of heterocycle-modified cyclopeptides for structural and functional studies. nih.govacs.org

Table 2: Examples of Complex Biomolecules Synthesized Using Oxazole Building Blocks

| Building Block Type | Resulting Complex Biomolecule | Application/Significance |

|---|---|---|

| Densely functionalized oxazole-containing amino acids | Orthogonally protected macrocycles containing Lys and Glu residues. nih.govacs.org | Scaffolds for supramolecular chemistry. nih.govacs.org |

| N-Substituted 2-(aminomethyl)oxazole esters | Cyclopeptide analogues with heterocyclic backbone modifications. nih.govacs.org | Modulation of macrocycle conformation and cell permeability. nih.govacs.org |

| Amino acids based on oxazole nuclei | Cyclic RGD peptides. epo.org | Selective antagonists of the αvβ3 integrin. epo.org |

Role in Catalyst Design and Material Science Applications

While the primary focus of research on this compound has been in medicinal chemistry, its structural features also lend themselves to applications in catalysis and material science. The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal ions.

Studies have shown that substituted 2-amino oxazoles can form stable complexes with metals such as cobalt(II) and platinum(IV). researchgate.net These resulting metal complexes have been investigated for their potential use as catalysts. researchgate.net The ability of related heterocyclic compounds to form complexes with metals is also being explored for applications in nanotechnology, potentially in catalysis or as components of advanced nanomaterials.

In synthetic chemistry, the creation of the 2-aminooxazole scaffold itself can involve catalytic processes. The Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst, has been employed for the synthesis of N-substituted 4-aryl-2-aminooxazoles, demonstrating the interaction of this chemical class with catalytic systems. nih.gov In material science, the unique structure of related compounds suggests they could serve as monomers or additives in polymer synthesis.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Future research in the synthesis of 2-amino-4-(aminomethyl)oxazole is expected to focus on several key areas that prioritize sustainability and advanced chemical processes. These include the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other oxazole derivatives. ijpsonline.com The exploration of greener solvents and catalysts, such as palladium/copper catalysts for direct arylation, represents another promising avenue. ijpsonline.com

Future synthetic strategies will likely incorporate principles of green chemistry, aiming to minimize the use of hazardous reagents and solvents. The development of novel synthetic pathways for creating diverse libraries of this compound analogs will be essential for exploring their structure-activity relationships.

Table 1: Comparison of Modern Synthetic Methodologies for Oxazole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Faster reaction times, increased yields, and cleaner reaction profiles. ijpsonline.com |

| Catalytic C-H Arylation | Employs transition metal catalysts (e.g., Palladium, Copper) for direct arylation. | High efficiency and atom economy. ijpsonline.com |

| One-Pot Synthesis | Combines multiple synthetic steps into a single reaction vessel. | Reduced workup, purification steps, and solvent usage. ijpsonline.com |

| Improved Bredereck Reaction | Utilizes α-hydroxyketones as starting materials. | More economical and cleaner process. ijpsonline.com |

| Silica Gel-Supported Cycloisomerization | Uses a solid support for the cyclization reaction. | High efficiency under mild conditions. ijpsonline.com |

Integration of Artificial Intelligence and Machine Learning in the Design of Novel this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel bioactive compounds. These computational tools can significantly accelerate the discovery of new this compound derivatives with enhanced biological activities. By leveraging large datasets of chemical structures and their corresponding biological activities, AI/ML algorithms can identify promising lead compounds and predict their properties. nih.govnih.gov

A key application of AI in this context is the development of predictive Quantitative Structure-Activity Relationship (QSAR) models. These models can establish mathematical relationships between the chemical structure of a compound and its biological activity, allowing for the virtual screening of large compound libraries. nih.gov For instance, machine learning models have been successfully used to identify potent oxazole derivatives as antiviral agents. nih.gov This approach involves collecting data on compounds with known activity, developing predictive models, and then using these models to screen virtual libraries for new, promising candidates. nih.gov

Table 2: AI/ML-Driven Workflow for the Design of Novel this compound Derivatives

| Step | Description | Key Technologies |

| 1. Data Collection & Curation | Gather data on oxazole derivatives and their biological activities from databases like ChEMBL. nih.gov | Chemical databases, data mining tools. |

| 2. Model Development | Build predictive QSAR models using machine learning algorithms. nih.gov | Machine learning (e.g., random forest, support vector machines), deep learning. nih.gov |

| 3. Virtual Screening | Screen large virtual libraries of compounds against the developed models to identify potential hits. nih.gov | High-throughput virtual screening software. |

| 4. De Novo Design | Generate novel molecular structures with optimized properties using generative AI models. nih.gov | Generative adversarial networks (GANs), recurrent neural networks (RNNs). nih.gov |

| 5. Synthesis & Experimental Validation | Synthesize the most promising candidates and validate their activity through in vitro and in vivo assays. nih.gov | Automated synthesis platforms, high-throughput screening. |

Multi-Omics Approaches to Elucidate Comprehensive Biological Pathways (In Vitro)

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving a holistic understanding of a compound's biological activity in vitro. nih.govthermofisher.com

By treating cell cultures with this compound and applying multi-omics technologies, researchers can obtain a comprehensive snapshot of the cellular response. Transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression, identifying the signaling pathways that are modulated by the compound. thermofisher.com Proteomics can then provide insights into changes in protein abundance and post-translational modifications, which are the direct effectors of cellular processes. nih.gov Metabolomics, the study of small molecules, can further elucidate the downstream metabolic consequences of the compound's activity. thermofisher.com

The integration of these different "omics" datasets using bioinformatics tools can help to construct detailed models of the compound's mechanism of action. nih.gov This systems-level understanding can facilitate the identification of novel molecular targets, the prediction of potential off-target effects, and the discovery of biomarkers to monitor the compound's activity. The application of multi-omics strategies will be instrumental in building a comprehensive biological profile for this compound derivatives.

Table 3: Overview of Multi-Omics Technologies for In Vitro Pathway Analysis

| Omics Field | Molecules Studied | Key Information Provided | Relevant Technologies |

| Genomics | DNA | Genetic basis of response, identification of genetic markers. thermofisher.com | Next-Generation Sequencing (NGS). thermofisher.com |

| Transcriptomics | RNA | Changes in gene expression, identification of affected pathways. thermofisher.com | RNA-Sequencing (RNA-Seq), Microarrays. thermofisher.com |

| Proteomics | Proteins | Changes in protein abundance, post-translational modifications, protein-protein interactions. nih.gov | Mass Spectrometry, Western Blotting. thermofisher.com |

| Metabolomics | Metabolites | Alterations in metabolic pathways, identification of downstream effects. thermofisher.com | Mass Spectrometry, Nuclear Magnetic Resonance (NMR). thermofisher.com |

Q & A

Q. What are the common synthetic routes for 2-amino-4-(aminomethyl)oxazole derivatives, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves copper-mediated cross-linking reactions or solvent-based cyclization. For example, trifluoroacetic acid (TFA) catalyzes the deprotection of Boc groups in precursors like N,N′-di-Boc-3-(4-methoxyphenyl)-2-oxopropylcarbamimidate, yielding oxazole derivatives with ~65% efficiency under reflux in dichloromethane (DCM) . Yield optimization requires precise control of solvent polarity, reaction time (e.g., 18-hour reflux in DMSO for triazole derivatives), and purification methods like flash column chromatography with hexane:ethyl acetate gradients . Variations in substituents (e.g., p-methoxybenzyl vs. p-nitrophenyl) can reduce yields due to steric or electronic effects, as seen in IC₅₀-active antiprotozoal derivatives (21–36% yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assignments rely on HSQC and HMBC correlations to resolve aromatic protons (e.g., δ 7.87 ppm for H-5 in 2-amino-4-phenyloxazole) and quaternary carbons (e.g., δ 161.7 ppm for C=O) .

- HRMS : Validates molecular formulas (e.g., m/z 280.0847 for C₁₆H₁₂N₂O₃) with <1 ppm error .

- IR spectroscopy : Identifies functional groups like N-H (3320–3150 cm⁻¹) and M-O bonds (370–271 cm⁻¹) in metal complexes .

Data tables (e.g., IR bands for Cu(II)/Ni(II)/Co(II) complexes) are essential for confirming ligand coordination .

Q. How are biological activities (e.g., antiprotozoal, antifungal) screened for oxazole derivatives?

- Antiprotozoal assays : Giardia lamblia and Trichomonas vaginalis trophozoites are cultured in TYI-S-33 medium, exposed to compounds (1–20 µg/mL), and IC₅₀ values calculated using dose-response curves. For example, 2-amino-4-(p-benzoyloxyphenyl)oxazole showed IC₅₀ = 1.17 µM against G. lamblia, outperforming metronidazole .

- Antifungal testing : Metal complexes (Cu, Co, Ni) of 2-amino-4-(p-methoxyphenyl)oxazole are evaluated against Fusarium oxysporum at varying concentrations (10–100 µg/mL). Activity correlates with octahedral geometry and electron-donating substituents .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in oxazole synthesis?

Copper mediates cross-linking via single-electron transfer (SET) mechanisms, facilitating C-N bond formation in heterocycles. For example, TFA-copper systems deprotect Boc groups and stabilize intermediates, enabling regioselective cyclization. Computational studies (B3LYP/6-31+G(d,p)) reveal transition states with energy barriers <25 kcal/mol, favoring oxazole over thiazole formation . Contradictions in yield (e.g., 65% vs. 29% for similar substrates) may arise from solvent polarity effects on intermediate stability .

Q. How can computational methods guide structure-activity relationship (SAR) studies for antiprotozoal oxazoles?

Quantum chemical descriptors (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict bioactivity. For 2-amino-4-(p-substituted phenyl)oxazoles:

- Electron-withdrawing groups (e.g., NO₂ in 3g) enhance G. lamblia inhibition by increasing electrophilicity (IC₅₀ = 1.89 µM) .

- Molecular docking reveals hydrogen bonding between oxazole NH and Giardia tubulin (binding affinity ∆G = −8.2 kcal/mol) .

Contradictory SAR data (e.g., p-Br vs. p-OCH₃ substituents) highlight the need for dynamic simulations to account for protein flexibility .

Q. How do transition metal complexes enhance the antifungal activity of oxazole ligands?

Cu(II), Co(II), and Ni(II) complexes of 2-amino-4-(p-methoxyphenyl)oxazole exhibit octahedral geometries, confirmed by magnetic susceptibility (µeff = 1.73–2.20 BM) and electronic spectra (d-d transitions at 600–700 nm). The metal ions increase ligand lipophilicity, improving membrane penetration. However, complexes are less toxic than free ligands (e.g., LD₅₀ > 500 mg/kg vs. 250 mg/kg), suggesting moderated bioavailability .

Q. What strategies resolve contradictions in synthetic yields across studies?

Discrepancies arise from:

- Solvent effects : DMSO increases polarity for cyclization but may degrade heat-sensitive intermediates .

- Purification methods : Flash chromatography (hexane:EtOAc) improves purity (>98%) but reduces yields vs. crystallization .

- Catalyst loading : TFA >10 mol% accelerates deprotection but promotes side reactions (e.g., imidazole formation) .

Standardizing reaction parameters (e.g., 0.004 M substrate concentration) and reporting detailed NMR/HRMS data are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.